N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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Overview
Description
“N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a diethylphenyl group and an oxobenzoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” typically involves the following steps:
Formation of the oxobenzoindole moiety: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the acetamide group: This step involves the reaction of the oxobenzoindole intermediate with an acylating agent such as acetyl chloride or acetic anhydride.
Attachment of the diethylphenyl group: This can be done through a substitution reaction using a diethylphenyl halide under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur, potentially affecting the carbonyl group in the acetamide.
Substitution: The diethylphenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-2-(2-oxoindolin-1-yl)acetamide: Similar structure but lacks the benzo fusion in the indole moiety.
N-(2,6-diethylphenyl)-2-(2-oxobenzimidazol-1-yl)acetamide: Contains a benzimidazole instead of an indole.
N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propionamide: Similar structure with a propionamide group instead of an acetamide.
Uniqueness
The uniqueness of “N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-15-8-5-9-16(4-2)22(15)24-20(26)14-25-19-13-7-11-17-10-6-12-18(21(17)19)23(25)27/h5-13H,3-4,14H2,1-2H3,(H,24,26) |
InChI Key |
NKOYNYROSBTKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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